2,5-Dimethoxy-4-chloroamphetamine

Description

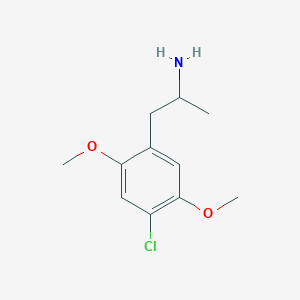

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRITBNCBMTINK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Cl)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894189 |

Source

|

| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123431-31-2 |

Source

|

| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123431-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123431312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-chloroamphetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123431-31-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1C6K0PCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2,5-Dimethoxy-4-chloroamphetamine (DOC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent psychedelic compound of the phenethylamine and DOx chemical classes. This document details its primary molecular targets, downstream signaling cascades, and available pharmacological data, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its complex pharmacology.

Primary Molecular Targets

The principal mechanism of action of 2,5-Dimethoxy-4-chloroamphetamine is its interaction with serotonin receptors, primarily the 5-HT₂ subtype.[1][2] DOC acts as a partial agonist at both the 5-HT₂A and 5-HT₂C receptors.[1] The psychedelic and hallucinogenic effects of DOC are predominantly mediated through its agonist activity at the 5-HT₂A receptor.[1] The (R)-(-) stereoisomer of DOC is the more active enantiomer. Like other members of the DOx family, DOC is a substituted α-methylated phenethylamine.[1]

Quantitative Pharmacological Data

Quantitative data on the binding affinity and functional potency of DOC are crucial for understanding its pharmacological profile. While comprehensive data for DOC is limited in publicly available literature, this section presents the available information and compares it with closely related and more extensively studied compounds of the DOx series, such as DOI (2,5-Dimethoxy-4-iodoamphetamine) and DOB (2,5-Dimethoxy-4-bromoamphetamine).

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Species |

| DOC | 5-HT₂A | Binding Affinity | Ki | 1.5 | Human |

| DOC | 5-HT₂A | Functional Potency | EC₅₀ | Not Found | - |

| DOC | 5-HT₂A | Functional Efficacy | Eₘₐₓ | Not Found | - |

| DOC | 5-HT₂C | Binding Affinity | Ki | Not Found | - |

| DOC | 5-HT₂C | Functional Potency | EC₅₀ | Not Found | - |

| DOC | 5-HT₂C | Functional Efficacy | Eₘₐₓ | Not Found | - |

| DOI | 5-HT₂A | Binding Affinity | Ki | 0.69 | Human |

| DOI | 5-HT₂A | Functional Potency | EC₅₀ | 1.8 | Rat |

| DOB | 5-HT₂A | Binding Affinity | Ki | 0.54 | Human |

| DOB | 5-HT₂A | Functional Potency | EC₅₀ | 1.0 | Rat |

| DOM | 5-HT₂A | Binding Affinity | Ki | 14 | Human |

| DOM | 5-HT₂A | Functional Potency | EC₅₀ | 8.1 | Rat |

Note: The absence of EC₅₀ and Eₘₐₓ values for DOC highlights a gap in the current publicly available research literature.

Signaling Pathways

Activation of the 5-HT₂A receptor by DOC initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.

Gq/11-Mediated Signaling Cascade

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. The activated Gαq subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ Pathway: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. This rise in cytosolic Ca²⁺ can activate various downstream effectors, including Calcium/calmodulin-dependent protein kinases (CaMKs).

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate a multitude of cellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK (extracellular signal-regulated kinase).

The activation of these pathways ultimately leads to changes in gene expression and neuronal plasticity, which are thought to underlie the profound and long-lasting psychedelic effects of compounds like DOC.

β-Arrestin Pathway

In addition to G-protein coupling, GPCRs can also signal through β-arrestin pathways. Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. The role of the β-arrestin pathway in the specific effects of DOC is an area of ongoing research, with studies on related psychedelics suggesting that the balance between Gq and β-arrestin signaling (biased agonism) can significantly influence the qualitative effects of the drug.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like DOC.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT₂A receptor.

Materials:

-

Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT₂A antagonist).

-

Non-specific Ligand: Mianserin or another suitable high-affinity 5-HT₂A ligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Test Compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).

-

Scintillation Cocktail.

-

96-well plates and filter mats.

Procedure:

-

Prepare serial dilutions of the test compound (DOC).

-

In a 96-well plate, add assay buffer, the radioligand ([³H]Ketanserin), and either the test compound, buffer (for total binding), or the non-specific ligand (for non-specific binding).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol describes a cell-based functional assay to measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at the 5-HT₂A receptor by measuring changes in intracellular calcium.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).

-

Reference Agonist: Serotonin (5-HT).

-

Fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence.

-

Inject serial dilutions of the test compound (DOC) or the reference agonist (5-HT) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes to capture the transient increase in intracellular calcium.

-

Determine the peak fluorescence response for each concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal response) values. The efficacy of DOC is expressed as a percentage of the maximal response induced by the reference agonist, 5-HT.

References

An In-Depth Technical Guide to the Pharmacology of 2,5-Dimethoxy-4-chloroamphetamine (DOC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent and long-acting synthetic psychedelic of the phenethylamine and amphetamine classes.[1] Classified as a Schedule I controlled substance in many jurisdictions, its primary mechanism of action is as a partial agonist at the serotonin 5-HT2A receptor, which mediates its profound hallucinogenic effects.[1][2] This technical guide provides a comprehensive overview of the pharmacology of DOC, consolidating available data on its receptor binding affinity, functional activity, and pharmacokinetics. Detailed methodologies for key experimental assays are provided to facilitate further research, and signaling pathways are visualized to elucidate its mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the properties and potential applications of serotonergic psychedelics.

Introduction

DOC, or 1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine, is a substituted amphetamine first synthesized by Alexander Shulgin.[1][2] It is known for its potent psychedelic effects, which can last from 12 to 24 hours following oral administration of a dose between 1.5 to 3 mg.[2] Its effects are described as archetypal psychedelic experiences, characterized by visual distortions, synesthesia, and significant alterations in perception and cognition.[1][2] Due to its high potential for abuse and lack of accepted medical use, DOC is classified as a Schedule I substance in the United States and other countries.[1]

From a pharmacological standpoint, DOC's primary target is the serotonin 5-HT2A receptor, where it acts as a potent partial agonist.[1][2] This interaction is believed to be the principal driver of its hallucinogenic properties. This guide delves into the detailed pharmacology of DOC, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Pharmacodynamics

The pharmacodynamic profile of DOC is characterized by its high affinity and functional activity at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype.[2] It is largely inactive as a monoamine releasing agent or reuptake inhibitor.[2]

Receptor Binding and Functional Activity

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of DOC at various neurotransmitter receptors.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax %) |

| 5-HT2A | 1.4–12 | 0.6–11 | 58–102 |

| 5-HT2B | 32 | 46 | 83 |

| 5-HT2C | 2–143 | 15 | 97 |

| 5-HT1A | 5,353–>9,200 | >10,000 | <10 |

| α1A | >1,000 | - | - |

| α2A | >1,000 | - | - |

| D2 | >1,000 | - | - |

| TAAR1 | >1,000 | - | - |

| SERT | >10,000 | >8,600 (IC50) | Minimal |

| NET | >7,700 | >8,400 (IC50) | Minimal |

| DAT | >10,000 | >10,000 (IC50) | Minimal |

| Table 1: Receptor Binding and Functional Activity of DOC. Data is compiled from various sources. The smaller the Ki value, the higher the binding affinity. EC50 represents the concentration for 50% of maximal effect, and Emax indicates the maximum effect relative to a reference agonist.[2] |

Signaling Pathways

The primary psychedelic effects of DOC are mediated through its agonist activity at the 5-HT2A receptor, which is a Gq-coupled G protein-coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade. While specific studies on DOC's biased agonism are limited, the general pathway for 5-HT2A receptor activation is well-established.

Recent research suggests that the psychedelic effects of 5-HT2A agonists are primarily driven by the Gq signaling pathway, while the β-arrestin pathway may be associated with other effects, including receptor desensitization. The specific bias of DOC for either of these pathways has not been extensively characterized.

Pharmacokinetics

Detailed pharmacokinetic data for DOC in humans from controlled studies are scarce. Most of the available information comes from case reports of intoxication or fatalities.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: DOC is typically administered orally, with a dose range of 1.5 to 3 mg.[2]

-

Distribution: Post-mortem analysis from a fatal intoxication case revealed the following DOC concentrations: iliac blood (377 ng/mL), urine (3,193 ng/mL), liver (3,143 ng/g), and brain (683 ng/g).[3] These values suggest significant distribution to tissues, including the brain.

-

Metabolism: In vitro metabolism studies have shown that DOC is metabolized via O-demethylation at the 2- and 5-positions of the methoxy groups.[4]

-

Excretion: The high concentration of DOC found in the urine in the fatal case report suggests renal excretion is a significant route of elimination.[3]

| Parameter | Value | Source |

| Oral Dose | 1.5 - 3 mg | [2] |

| Duration of Action | 12 - 24 hours | [2] |

| Post-mortem Blood Conc. | 377 ng/mL | [3] |

| Post-mortem Urine Conc. | 3,193 ng/mL | [3] |

| Post-mortem Liver Conc. | 3,143 ng/g | [3] |

| Post-mortem Brain Conc. | 683 ng/g | [3] |

| Table 2: Pharmacokinetic Parameters of DOC. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the pharmacological evaluation of DOC.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of DOC for the 5-HT2A receptor.

Materials:

-

Membrane preparation from cells stably expressing the human 5-HT2A receptor or from a relevant brain region (e.g., rodent cortex).

-

Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.

-

Test compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of DOC. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT2A antagonist).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the DOC concentration to generate a competition curve. The IC50 (the concentration of DOC that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol phosphates, a downstream second messenger of 5-HT2A receptor activation.

Materials:

-

Cells stably expressing the human 5-HT2A receptor.

-

[3H]myo-inositol.

-

Stimulation buffer (e.g., HEPES-buffered saline) containing LiCl (to inhibit inositol monophosphatase).

-

Lysis buffer.

-

Anion exchange chromatography columns.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling: Plate cells and incubate them overnight with [3H]myo-inositol to label the cellular phosphoinositide pool.

-

Washing: Wash the cells to remove unincorporated [3H]myo-inositol.

-

Stimulation: Incubate the cells with varying concentrations of DOC in stimulation buffer containing LiCl for a defined period (e.g., 30-60 minutes).

-

Lysis: Terminate the stimulation by aspirating the buffer and adding a lysis buffer (e.g., perchloric acid).

-

Separation: Separate the inositol phosphates from other cellular components using anion exchange chromatography.

-

Quantification: Elute the [3H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the DOC concentration. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Head-Twitch Response (HTR) in Rodents

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

Animals:

-

Male C57BL/6J mice are commonly used.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room and observation chambers.

-

Drug Administration: Administer various doses of DOC (or vehicle control) via a chosen route (e.g., intraperitoneal or subcutaneous injection).

-

Observation: Immediately after injection, place the mouse in a clear observation chamber and record its behavior for a specified period (e.g., 30-60 minutes).

-

Quantification: A trained observer, blind to the treatment conditions, counts the number of head twitches. Alternatively, automated systems using video tracking or magnet-based detectors can be used for quantification.

-

Data Analysis: Plot the number of head twitches against the dose of DOC. The ED50 (the dose that produces 50% of the maximal response) can be calculated using non-linear regression.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine is a potent psychedelic compound whose primary pharmacological action is mediated by its partial agonism at the 5-HT2A receptor. The available data, summarized in this guide, provide a solid foundation for understanding its receptor interaction profile and functional activity. However, significant gaps remain in our knowledge, particularly concerning its detailed human pharmacokinetics and its potential for biased agonism at the 5-HT2A receptor. The experimental protocols provided herein offer standardized methods for future research aimed at further elucidating the complex pharmacology of DOC and other serotonergic psychedelics. Such research is crucial for advancing our understanding of the therapeutic potential and risks associated with this class of compounds.

References

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LJMU Research Online [researchonline.ljmu.ac.uk]

history and discovery of DOC psychedelic compound

An In-Depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

Executive Summary

This document provides a comprehensive technical overview of 2,5-Dimethoxy-4-chloroamphetamine (DOC), a potent and long-acting psychedelic substance of the phenethylamine class. First synthesized in 1973 and later popularized by Alexander Shulgin, DOC is a member of the DOx family of compounds, known for their profound effects on perception and mood, mediated primarily through agonist activity at serotonin 5-HT₂A receptors. This guide details its history, chemical synthesis, pharmacological profile, and key experimental methodologies used in its study. All quantitative data is presented in structured tables, and critical processes are visualized using Graphviz diagrams to support researchers, scientists, and drug development professionals.

History and Discovery

The psychedelic amphetamine 2,5-Dimethoxy-4-chloroamphetamine (DOC) was first described in the scientific literature in 1973 by a team led by Ronald Coutts and Jerry Malicky at the University of Alberta.[1] However, its psychoactive properties and potential for human use were not widely known until the publication of Alexander Shulgin's seminal 1991 book, PiHKAL: A Chemical Love Story.[1] Shulgin, a pioneering psychedelic chemist, synthesized and bioassayed hundreds of psychoactive compounds, meticulously documenting their synthesis routes and effects.[1] In PiHKAL, he detailed the synthesis of DOC and described its effects in humans, noting its dose-sensitivity and remarkably long duration of action.[1]

Prior to its popularization by Shulgin, a 1989 forensic analysis had already identified DOC in drug seizures in Canada. DOC belongs to the DOx family, a series of substituted amphetamines that includes other well-known compounds such as DOM (4-methyl), DOB (4-bromo), and DOI (4-iodo), all of which are recognized for their high potency and extended duration of effects.[2]

Chemical Properties and Synthesis

DOC is a substituted alpha-methylated phenethylamine. Its chemical structure features a phenyl ring with methoxy groups at the R₂ and R₅ positions and a chlorine atom at the R₄ position. The presence of a stereocenter at the alpha-carbon of the propane side chain results in two stereoisomers, with (R)-(-)-DOC being the more pharmacologically active enantiomer.[1]

Table 1: Physicochemical Properties of DOC

| Property | Value |

| Chemical Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine |

| Common Names | DOC, 2,5-Dimethoxy-4-chloroamphetamine |

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| Molar Mass | 229.70 g·mol⁻¹ |

| Chemical Class | Phenethylamine, Amphetamine, DOx |

| Active Stereoisomer | (R)-(-)-DOC |

Pharmacology

Pharmacodynamics

DOC is a classical serotonergic psychedelic, exerting its primary psychoactive effects through its interaction with the serotonin receptor system.[2] It acts as a potent and selective partial agonist at the serotonin 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2] The hallucinogenic and perceptual-altering effects are mediated predominantly through its functional activity at the 5-HT₂A receptor.[2] This agonism initiates a Gq-coupled intracellular signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. Unlike some amphetamines, DOC is not a significant monoamine releasing agent or reuptake inhibitor.

Table 2: Representative Receptor Binding Affinities (Kᵢ, nM) for DOx Compounds

| Receptor | DOB (4-bromo) Affinity (Kᵢ, nM) | DOI (4-iodo) Affinity (Kᵢ, nM) | Likely DOC Affinity |

| 5-HT₂A | 0.5 - 4.5 | 0.7 - 3.2 | High (Low nM) |

| 5-HT₂C | 2.5 - 11 | 2.4 - 9.8 | High (Low nM) |

| 5-HT₂B | 10 - 50 | 12 - 60 | High-Moderate |

| α₁A Adrenergic | 50 - 200 | 40 - 150 | Moderate |

| α₂A Adrenergic | 100 - 500 | 150 - 600 | Moderate-Low |

| Dopamine D₂ | > 7500 | > 5000 | Very Low |

| SERT | > 10000 | > 10000 | Very Low |

| Note: Data synthesized from multiple studies on DOx compounds. Specific Kᵢ values can vary based on assay conditions. DOC is expected to have a profile highly similar to DOB and DOI. |

Pharmacokinetics and Effects in Humans

DOC is known for its high sensitivity to dosage and its exceptionally long duration of action, which distinguishes it from many other psychedelics.

Table 3: Human Dosage and Duration of Effects

| Parameter | Value |

| Route of Administration | Oral |

| Dosage Range | 1.5 - 3.0 mg |

| Onset of Effects | 1 - 3 hours |

| Peak Effects | 4 - 8 hours |

| Total Duration | 12 - 24 hours |

| Reported Subjective Effects | Strong visual effects (open and closed-eye), mental and physical stimulation, introspection, altered perception of time, significant body load. |

Toxicology

There is limited data on the toxicity of DOC. However, adverse clinical features associated with intoxication can be severe and include agitation, aggressive behavior, hyperthermia, tachycardia, rhabdomyolysis, and seizures.[2] At least one fatality has been attributed solely to DOC intoxication, highlighting its potential danger, especially at high doses.

Table 4: Toxicology Data from a Fatal Case

| Specimen | DOC Concentration |

| Iliac Blood | 377 ng/mL |

| Urine | 3,193 ng/mL |

| Liver | 3,143 ng/g |

| Brain | 683 ng/g |

Key Experimental Methodologies

Chemical Synthesis Protocol (via Sandmeyer Reaction)

This protocol describes a higher-yield and more selective synthesis of DOC compared to direct chlorination, adapted from established methods. It avoids the formation of di- and tri-chlorinated byproducts.

-

Step 1: Nitration. N-acetyl-2,5-dimethoxyamphetamine is reacted with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the 4-position of the aromatic ring, yielding N-acetyl-4-nitro-2,5-dimethoxyamphetamine.

-

Step 2: Reduction. The nitro group is reduced to an amino group. This is typically achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or with a reducing metal like tin or iron in acidic solution, yielding N-acetyl-4-amino-2,5-dimethoxyamphetamine.

-

Step 3: Diazotization. The resulting primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.

-

Step 4: Sandmeyer Reaction. The cold diazonium salt solution is added to a solution of Copper(I) chloride (CuCl) in concentrated HCl. This catalyzes the replacement of the diazonium group with a chlorine atom, forming N-acetyl-4-chloro-2,5-dimethoxyamphetamine.

-

Step 5: Hydrolysis. The acetyl protecting group is removed by acid or base hydrolysis (e.g., by heating with aqueous HCl) to yield the final product, 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine (DOC), which is then isolated and purified as a salt (e.g., hydrochloride).

In Vitro Receptor Binding Assay Protocol

This protocol outlines the standard methodology for determining the binding affinity (Kᵢ) of a compound like DOC at a specific receptor.

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells are transfected with a plasmid encoding the human receptor of interest (e.g., 5-HT₂A). The cells are cultured to allow for high expression of the receptor. The cells are then harvested and homogenized, and the cell membrane fraction is isolated via centrifugation.

-

Competitive Binding Assay: The cell membranes are incubated in a buffer solution containing:

-

A known concentration of a specific radioligand that binds to the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

Varying concentrations of the unlabeled test compound (DOC).

-

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competitor.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ value (the concentration of DOC that inhibits 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[3]

Rodent Head-Twitch Response (HTR) Assay

The head-twitch response (HTR) in mice is a reliable behavioral proxy for 5-HT₂A receptor-mediated psychedelic activity in humans.[4][5]

-

Animal Acclimation: Male C57BL/6J mice are typically used.[6] Animals are acclimated to the testing environment (e.g., a standard cylindrical arena) for a period (e.g., 30-60 minutes) before drug administration.

-

Drug Administration: DOC is dissolved in a vehicle (e.g., saline) and administered via a specific route, typically intraperitoneal (i.p.) or subcutaneous (s.c.). A range of doses is tested across different groups of animals to establish a dose-response curve. A control group receives only the vehicle.

-

Observation Period: Immediately following injection, the mice are returned to their individual arenas. Their behavior is recorded by an overhead video camera for a set period (e.g., 30-60 minutes).[6]

-

Behavioral Scoring: A trained observer, blind to the experimental conditions, manually scores the number of head twitches from the video recordings. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with normal grooming or exploratory behavior.[5] Alternatively, automated systems using magnetometers or machine-learning video analysis can be employed for higher throughput and objectivity.[6][7]

-

Data Analysis: The total number of head twitches for each animal is counted. The data is analyzed using statistical methods (e.g., ANOVA) to determine the effect of the drug dose on HTR frequency. The ED₅₀ (the dose that produces 50% of the maximal response) can be calculated to quantify the compound's in vivo potency.[5]

Visualizations

Caption: Chemical synthesis workflow for DOC via the Sandmeyer reaction.

References

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. LJMU Research Online [researchonline.ljmu.ac.uk]

- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Head-twitch response - Wikipedia [en.wikipedia.org]

- 5. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Serotonin 5-HT2A Receptor Agonist Activity of 2,5-Dimethoxy-4-chloroamphetamine (DOC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic compound belonging to the phenethylamine and DOx chemical classes. Its pharmacological effects are primarily mediated through its activity as an agonist at the serotonin 5-HT2A receptor. This technical guide provides a comprehensive overview of the available scientific data on the interaction of DOC with the 5-HT2A receptor, including its binding affinity, functional potency, and downstream signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

While specific quantitative in vitro data for DOC is limited in publicly available literature, this guide also presents data for structurally related and well-characterized 5-HT2A receptor agonists of the DOx series, such as 2,5-Dimethoxy-4-bromoamphetamine (DOB) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), to provide a comparative context for understanding the potential pharmacological profile of DOC.

Quantitative Data Presentation

The following tables summarize the available quantitative data for DOC and related compounds at the human serotonin 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinity (Ki)

| Compound | Ki (nM) | Radioligand | Cell Line/Tissue |

| DOC | Data not available | - | - |

| DOB | 0.40 | [³H]Ketanserin | Human 5-HT2A |

| DOI | 0.27 | [¹²⁵I]DOI | HEK-293 cells |

| DOM | ~40 | [¹²⁵I]DOI | HEK-293 cells |

Note: Lower Ki values indicate higher binding affinity.

Table 2: 5-HT2A Receptor Functional Potency (EC50) and Efficacy

| Compound | Assay Type | EC50 (nM) | Efficacy (% of 5-HT max response) |

| DOC | Data not available | - | - |

| DOB | Calcium Mobilization | ~1-9 | Partial to full agonist |

| DOI | IP-1 Accumulation | ~0.5-1.5 | Full agonist |

| DOM | IP-1 Accumulation | ~40 | Full agonist |

Note: Lower EC50 values indicate higher potency.[1] Efficacy is expressed relative to the maximal response induced by the endogenous agonist, serotonin (5-HT).

Table 3: In Vivo Potency in Head-Twitch Response (HTR) Assay

| Compound | Animal Model | ED50 (mg/kg) |

| DOC | Mouse | Data available, but specific value not cited in the search results |

| DOI | Mouse | ~0.25-1.0 |

| DOM | Rat | Data available, but specific value not cited in the search results |

Note: The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is correlated with hallucinogenic potential in humans.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to characterize the 5-HT2A receptor activity of compounds like DOC.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin or [¹²⁵I]DOI.

-

Test Compound: 2,5-Dimethoxy-4-chloroamphetamine (DOC).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Cells expressing the 5-HT2A receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (DOC).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the functional consequences of receptor activation by an agonist, providing information on its potency (EC50) and efficacy.

Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium levels. This assay quantifies this change.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent indicator.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: DOC.

-

Instrumentation: Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye.

-

Compound Addition: Add varying concentrations of DOC to the wells.

-

Fluorescence Measurement: Measure the baseline fluorescence, then inject a solution of DOC and immediately begin recording the change in fluorescence over time. The peak fluorescence intensity is used to determine the response.

-

Data Analysis: Plot the fluorescence response against the logarithm of the DOC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the phospholipase C (PLC) signaling pathway activated by the 5-HT2A receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

IP1 Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or similar detection kit.

-

Stimulation Buffer: Provided in the assay kit, often containing LiCl to inhibit IP1 degradation.

-

Test Compound: DOC.

-

Instrumentation: HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed cells in a suitable multi-well plate.

-

Compound Stimulation: Add varying concentrations of DOC to the cells in the presence of the stimulation buffer containing LiCl and incubate for a specified time (e.g., 30-60 minutes).

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and an IP1 analog labeled with an acceptor fluorophore).

-

Signal Measurement: After incubation, measure the HTRF signal. The signal is inversely proportional to the amount of IP1 produced by the cells.

-

Data Analysis: Generate a standard curve using known concentrations of IP1. Calculate the concentration of IP1 produced at each DOC concentration and plot this against the log of the DOC concentration to determine the EC50 and maximal efficacy.

In Vivo Head-Twitch Response (HTR) Assay

This behavioral assay in rodents is a widely used in vivo model to assess the hallucinogenic-like potential of 5-HT2A receptor agonists.

Materials:

-

Animals: Male C57BL/6J mice are commonly used.

-

Test Compound: DOC administered via an appropriate route (e.g., intraperitoneal injection).

-

Observation Chamber: A clear cylindrical chamber.

-

Recording Equipment (optional): A magnetometer-based system can be used for automated detection of head twitches.

Procedure:

-

Acclimation: Acclimate the mice to the observation chamber for a period before drug administration.

-

Drug Administration: Administer a range of doses of DOC to different groups of mice.

-

Observation: Observe the mice for a set period (e.g., 30-60 minutes) and count the number of head-twitch responses. A head-twitch is a rapid, side-to-side rotational movement of the head.

-

Data Analysis: Plot the mean number of head twitches against the dose of DOC. The ED50 value (the dose that produces 50% of the maximal response) can be determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Canonical Gq signaling pathway activated by DOC at the 5-HT2A receptor.

Experimental Workflow Diagrams

Caption: Workflow for determining the binding affinity (Ki) of DOC.

Caption: Workflow for determining the functional potency (EC50) of DOC.

Conclusion

References

In Vitro Pharmacological Profile of 2,5-Dimethoxy-4-chloroamphetamine (DOC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a psychedelic compound belonging to the phenethylamine and DOx chemical classes.[1] Its hallucinogenic properties are primarily attributed to its activity as a potent partial agonist at serotonin 5-HT₂A receptors.[2] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of DOC, presenting quantitative data on its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts. Additionally, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action.

Receptor Binding and Functional Activity

DOC exhibits a high affinity and agonist activity predominantly at the serotonin 5-HT₂ receptor subtypes, with a notable potency at the 5-HT₂A and 5-HT₂C receptors.[1] Its psychedelic effects are primarily mediated by its action on the 5-HT₂A receptor.[1] In contrast, DOC shows negligible activity as a monoamine releasing agent or reuptake inhibitor at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of DOC at various human receptors. Lower Ki values indicate higher binding affinity, while lower EC₅₀ values signify greater potency in eliciting a functional response.[3]

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Emax %) |

| Serotonin Receptors | |||

| 5-HT₂A | 1.4–12 | 0.6–11 | 58–102 |

| 5-HT₂C | 2–143 | 15 | 97 |

| 5-HT₂B | 32 | 46 | 83 |

| 5-HT₁A | 5,353–>9,200 | >10,000 | <10 |

| Adrenergic Receptors | |||

| α₁A | >1,000 | - | - |

| α₂A | >1,000 | - | - |

| Dopamine Receptors | |||

| D₂ | >1,000 | - | - |

| Trace Amine-Associated Receptors | |||

| TAAR1 | >1,000 | - | - |

| Monoamine Transporters | Inhibition of Uptake (IC₅₀, nM) | Release (EC₅₀, nM) | |

| SERT | >8,600 | Minimal | |

| NET | >8,400 | Minimal | |

| DAT | >10,000 | Minimal |

Data compiled from Wikipedia's summary of primary literature.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable the characterization of compounds like DOC.

Radioligand Binding Assay for 5-HT₂A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT₂A receptor using [³H]ketanserin as the radioligand.

Materials:

-

Cell membranes from cells stably expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO cells).[4]

-

[³H]ketanserin (radioligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Unlabeled ketanserin or another suitable competitor for determining non-specific binding.

-

Test compound (e.g., DOC).

-

96-well microplates.

-

Filter mats (e.g., GF/B).

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT₂A receptor in ice-cold buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.[5]

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + [³H]ketanserin + binding buffer.

-

Non-specific Binding: Cell membranes + [³H]ketanserin + excess unlabeled ketanserin (e.g., 10 µM).

-

Displacement: Cell membranes + [³H]ketanserin + varying concentrations of the test compound.[4]

-

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

-

Inositol Monophosphate (IP₁) Accumulation Assay for 5-HT₂A Receptor Functional Activity

This assay measures the functional potency of a test compound by quantifying the accumulation of inositol monophosphate (IP₁), a downstream product of Gq-coupled receptor activation.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.[6]

-

Cell culture medium.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Stimulation buffer containing Lithium Chloride (LiCl) to prevent IP₁ degradation.[7]

-

5-HT₂A receptor agonist (e.g., serotonin or DOC).

-

IP₁-One HTRF® Assay Kit (or similar).

-

White, solid-bottom 96-well or 384-well microplates.

-

HTRF®-compatible plate reader.

Procedure:

-

Cell Plating: Seed cells into the microplates and allow them to adhere and grow to confluence.

-

Compound and Agonist Preparation: Prepare serial dilutions of the test compound and a reference agonist in the stimulation buffer.

-

Cell Stimulation:

-

Lysis and Detection:

-

Add the HTRF® detection reagents (IP₁-d2 conjugate and anti-IP₁-cryptate antibody) to each well to lyse the cells and initiate the detection reaction.[9]

-

Incubate for a specified time (e.g., 1 hour) at room temperature.

-

-

Measurement: Read the plate on an HTRF®-compatible plate reader, measuring fluorescence emission at both the donor and acceptor wavelengths.

-

Data Analysis:

-

Calculate the HTRF® ratio for each well. The signal is inversely proportional to the amount of IP₁ produced.

-

Plot the HTRF® ratio against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway activated by DOC and the general workflows for the described experimental protocols.

Caption: Canonical 5-HT₂A receptor Gq signaling pathway activated by DOC.

Caption: Workflow for a 5-HT₂A receptor radioligand binding assay.

Caption: Workflow for an IP₁ accumulation functional assay.

References

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Explain what is EC50? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. bmglabtech.com [bmglabtech.com]

Animal Models for Studying the Effects of 2-Deoxy-D-glucose (2-DG): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the use of various animal models in research investigating the physiological and pathological effects of 2-Deoxy-D-glucose (2-DG). Intended for researchers, scientists, and drug development professionals, this document details experimental protocols, summarizes quantitative data, and visualizes key signaling pathways and workflows. 2-DG, a glucose analog, acts as a competitive inhibitor of glycolysis, making it a valuable tool for studying glucose metabolism and its role in a wide range of biological processes and disease states.[1]

Core Mechanism of Action

2-Deoxy-D-glucose is taken up by cells via glucose transporters.[1] Inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[1][2] This accumulation competitively inhibits hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to cellular energy depletion.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical and Behavioral Profile of 2,5-Dimethoxy-4-chloroamphetamine (DOC): A Technical Guide

Abstract

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent and long-acting psychedelic substance belonging to the DOx family of substituted amphetamines.[1][2][3] This technical guide provides an in-depth analysis of the neurochemical and behavioral effects of DOC, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and procedural frameworks. The primary mechanism of action for DOC's hallucinogenic effects is its activity as a partial agonist at the serotonin 5-HT₂A receptor.[3][4] This interaction initiates a cascade of intracellular signaling events, leading to profound alterations in perception, cognition, and mood that can last from 12 to 24 hours.[1][2]

Neurochemical Profile

The interaction of DOC with neuronal receptors, particularly within the serotonergic system, is the foundation of its psychoactive effects. Its primary target is the 5-HT₂ receptor family.[1][5]

Receptor Binding Affinity

DOC exhibits a high affinity for serotonin 5-HT₂A and 5-HT₂C receptors.[1] It is considered a selective serotonin receptor partial agonist.[6][7] Unlike traditional amphetamines, DOC is inactive as a monoamine releasing agent or reuptake inhibitor.[1] The binding affinities (Ki, nM) for (R)-(-)-DOC at various human receptors are summarized below. A lower Ki value indicates a stronger binding affinity.

| Target Receptor | Binding Affinity (Ki, nM) |

| 5-HT₂A | 3.9 |

| 5-HT₂C | 4.5 |

| 5-HT₁A | >10,000 |

| 5-HT₁B | 1,400 |

| 5-HT₁D | 2,700 |

| 5-HT₁E | 1,100 |

| 5-HT₅A | 1,100 |

| 5-HT₆ | 1,200 |

| 5-HT₇ | 2,200 |

| D₁ | >10,000 |

| D₂ | >10,000 |

| D₃ | >10,000 |

| α₁A adrenergic | 1,100 |

| α₂A adrenergic | 2,000 |

| H₁ | 3,100 |

| SERT | >10,000 |

| DAT | >10,000 |

| NET | >10,000 |

(Data sourced from Reference[1])

Functional Activity

DOC acts as a full agonist at both 5-HT₂A and 5-HT₂C receptors, stimulating the inositol phosphate signaling pathway.[8] This agonism at the 5-HT₂A receptor is the principal mechanism mediating its psychedelic effects.[1][9]

Experimental Protocol: In Vitro Receptor Binding & Functional Assays

The quantitative data presented above are typically derived from a series of standardized in vitro experiments.

Objective: To determine the binding affinity (Ki) and functional potency (EC₅₀) of DOC at specific neurotransmitter receptors.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells or other suitable cell lines are cultured. These cells are transiently or stably transfected with DNA encoding the human receptor of interest (e.g., 5-HT₂A).

-

Membrane Preparation: The cultured cells are harvested, and the cell membranes are isolated through homogenization and centrifugation. The resulting membrane preparations contain a high concentration of the target receptor.

-

Competitive Radioligand Binding Assay (for Ki):

-

A known concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) that specifically binds to the target receptor is incubated with the membrane preparations.

-

Increasing concentrations of the unlabeled test compound (DOC) are added to compete with the radioligand for binding to the receptor.

-

After incubation, the membranes are washed to remove unbound ligands, and the amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of DOC that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

-

Inositol Phosphate (IP) Accumulation Assay (for EC₅₀):

-

Transfected cells are incubated with [³H]myo-inositol to label intracellular phosphoinositide pools.

-

The cells are then exposed to various concentrations of DOC.

-

Agonist binding to the Gq-coupled 5-HT₂A receptor activates phospholipase C, leading to the hydrolysis of PIP₂ and the accumulation of inositol phosphates (IPs).

-

The reaction is stopped, and the accumulated [³H]IPs are separated by ion-exchange chromatography and quantified by scintillation counting.

-

The concentration of DOC that produces 50% of the maximal response (EC₅₀) is calculated.

-

Signaling Pathways

The activation of the 5-HT₂A receptor by DOC initiates a G-protein-coupled signaling cascade that is central to its psychoactive effects.

The primary pathway involves the Gq alpha subunit.[10]

-

Receptor Activation: DOC binds to and activates the 5-HT₂A receptor.

-

Gq Protein Coupling: The activated receptor couples to the heterotrimeric G protein, Gq.

-

PLC Activation: This coupling activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).

-

DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC).

-

These signaling events lead to the modulation of other downstream targets, including mitogen-activated protein kinase (MAPK) pathways, ultimately altering neuronal excitability, gene expression, and synaptic plasticity.[10]

-

Behavioral Effects

In both human and animal models, DOC administration results in distinct behavioral changes consistent with its classification as a classic psychedelic.

Effects in Humans

Oral administration of 1.5 to 3 mg of DOC produces effects that last 12 to 24 hours.[1] Subjective reports include:

-

Intense visual and auditory hallucinations[2]

-

Profound alterations in perception and cognition[3]

-

Introspection and disconnectedness[1]

-

Sympathomimetic effects such as tachycardia and hypertension[8]

-

Potential for agitation, aggression, and seizures at higher doses[2][8]

Effects in Animal Models

Preclinical animal studies are crucial for elucidating the mechanisms and behavioral correlates of DOC's action.

| Behavioral Assay | Species | Effect of DOC | Implication |

| Head-Twitch Response (HTR) | Rodents | Induces HTR | A reliable behavioral proxy for 5-HT₂A receptor activation and psychedelic-like effects in humans.[1] |

| Drug Discrimination | Rats | Fully substitutes for other 5-HT₂A agonist hallucinogens (e.g., DOM, LSD).[2][5] | Indicates a shared subjective effect profile with other classic psychedelics. |

| Locomotor Activity | Mice | Depresses locomotor activity.[2][8] | Differentiates its profile from psychostimulants like methamphetamine. |

| Conditioned Place Preference (CPP) & Self-Administration | Rodents | Shows reinforcing effects.[1] | Suggests a potential for abuse, analogous to some other psychedelics and distinct from classic stimulants in some primate models.[1] |

Experimental Protocol: Head-Twitch Response (HTR) in Mice

The HTR assay is a standard preclinical model used to screen for potential hallucinogenic activity mediated by the 5-HT₂A receptor.

Objective: To quantify the frequency of head-twitches in mice following the administration of DOC.

Methodology:

-

Subjects: Male C57BL/6J mice are commonly used. They are habituated to the testing environment before the experiment.

-

Drug Administration: Mice are administered a specific dose of DOC (or a vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses is typically tested to generate a dose-response curve.

-

Observation Period: Immediately after injection, mice are placed individually into observation chambers (e.g., clear Plexiglas cylinders). Their behavior is recorded by a trained observer (blinded to the treatment condition) or by an automated video tracking system.

-

Data Collection: The number of head-twitches—defined as a rapid, convulsive rotational movement of the head—is counted for a set period, typically 30 to 60 minutes.

-

Data Analysis: The total number of head-twitches for each dose group is compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA). An ED₅₀ (the dose that produces 50% of the maximal effect) can be calculated to determine the potency of the compound.

Conclusion

2,5-Dimethoxy-4-chloroamphetamine is a potent psychedelic agent whose neurochemical and behavioral effects are primarily driven by its agonist activity at the serotonin 5-HT₂A receptor. This interaction triggers the Gq/PLC intracellular signaling cascade, leading to profound and long-lasting alterations in consciousness. Quantitative in vitro assays confirm its high affinity and functional potency at 5-HT₂A and 5-HT₂C receptors, while preclinical behavioral models, such as the head-twitch response and drug discrimination paradigms, corroborate its classic psychedelic-like profile. This guide provides a foundational technical overview for professionals engaged in psychedelic research and the development of novel therapeutics targeting the serotonergic system.

References

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. DOC (2,5-Dimethoxy-4-chloroamfetamine) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. grokipedia.com [grokipedia.com]

- 4. 4-Chloro-2,5-dimethoxyamphetamine [chemeurope.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. communities.springernature.com [communities.springernature.com]

- 10. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

structure-activity relationships of substituted amphetamines

An In-depth Technical Guide to the Structure-Activity Relationships of Substituted Amphetamines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the structure-activity relationships (SAR) of substituted amphetamines. It details the core pharmacological mechanisms, focusing on interactions with monoamine transporters (DAT, NET, SERT), vesicular monoamine transporter 2 (VMAT2), and monoamine oxidase (MAO). The guide systematically explores how chemical substitutions on the phenyl ring, N-alkyl group, and side chain influence potency, selectivity, and mechanism of action (e.g., substrate-releaser vs. uptake inhibitor). Key quantitative data are summarized in tabular format for comparative analysis. Furthermore, detailed protocols for essential in vitro and in vivo experimental assays are provided, alongside visualizations of signaling pathways and experimental workflows to elucidate complex relationships. This guide serves as a critical resource for professionals engaged in neuroscience research and the development of novel psychoactive or therapeutic agents.

Core Pharmacological Mechanisms

Substituted amphetamines exert their primary effects by profoundly altering monoamine neurotransmission.[1] Their chemical structure, a phenethylamine core with an alpha-methyl group, bears a close resemblance to the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT), allowing for complex interactions with their respective transporters.[2][3] The canonical mechanism involves increasing the extracellular concentrations of these neurotransmitters through a multi-faceted process.[4][5]

Key molecular targets include:

-

Plasma Membrane Monoamine Transporters (MATs): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are the primary targets. Amphetamines act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and, more significantly, promoting reverse transport (efflux) of neurotransmitters from the presynaptic cytoplasm into the synaptic cleft.[6][7][8]

-

Vesicular Monoamine Transporter 2 (VMAT2): Once inside the presynaptic neuron, amphetamines disrupt the sequestration of monoamines into synaptic vesicles by inhibiting VMAT2.[9][10] This action increases the cytosolic concentration of neurotransmitters, creating a larger pool available for reverse transport by MATs.[11]

-

Monoamine Oxidase (MAO): Amphetamines also act as inhibitors of MAO, the enzyme responsible for degrading monoamines in the cytoplasm.[4][10] This inhibition further elevates cytosolic neurotransmitter levels, contributing to the efflux mechanism.

-

Trace Amine-Associated Receptor 1 (TAAR1): Amphetamines are agonists at this intracellular receptor. TAAR1 activation can trigger a signaling cascade, including protein kinase C (PKC) and CaMKII activation, which phosphorylates monoamine transporters, promoting the efflux state.[5][6][9][12]

The concerted action on these targets leads to a massive, non-vesicular release of dopamine, norepinephrine, and to a lesser extent, serotonin, which underlies the potent psychostimulant effects of this drug class.[4][9][11]

Structure-Activity Relationships (SAR)

The pharmacological profile of an amphetamine derivative is determined by the nature and position of substituents on its core structure. Modifications can drastically alter potency and selectivity towards DAT, NET, and SERT, and can even change the mechanism of action from a transporter substrate (releaser) to a non-transported inhibitor (blocker).[13][14]

Phenyl Ring Substitutions

Substitutions on the aromatic ring have a profound impact on transporter selectivity.

-

Unsubstituted Compounds: Amphetamine and methamphetamine show a preference for catecholamine transporters (DAT and NET) over the serotonin transporter (SERT).[13][15]

-

Para-Substitution: Adding a substituent at the 4-position of the phenyl ring generally increases potency at SERT.

-

4-Chloro (e.g., p-chloroamphetamine, PCA): This substitution dramatically increases SERT affinity and release potency, often making the compound more serotonergic than dopaminergic.[13]

-

4-Methyl (e.g., 4-methylamphetamine, 4-MA): This also enhances SERT activity.[14]

-

Steric Bulk: For cathinone analogues, it has been shown that larger functional groups at the para-position engender greater potency at SERT relative to DAT.[13][16] This is attributed to a larger binding pocket in SERT compared to DAT.[13]

-

-

Methylenedioxy Ring (e.g., MDA, MDMA): Fusing a methylenedioxy ring at the 3- and 4-positions, as seen in MDMA, significantly enhances affinity for SERT, making these compounds potent serotonin releasers.[17]

-

Ring Methylation of MDA: Adding a methyl group to the methylenedioxyamphetamine (MDA) core can further enhance potency and selectivity. The 2-methyl and 5-methyl derivatives of MDA are more potent and selective as serotonin releasers than the parent compound.[18][19]

| Compound | Transporter | Activity (IC₅₀, nM) | Primary Action | Reference |

| d-Amphetamine | DAT | ~600 | Releaser | [15] |

| NET | ~70-100 | Releaser | [15] | |

| SERT | ~20,000-40,000 | Releaser | [15] | |

| Methamphetamine | DAT | ~600 | Releaser | [15] |

| NET | ~100 | Releaser | [15] | |

| SERT | ~10,000-40,000 | Releaser | [15] | |

| MDMA | DAT | >1000 | Releaser | [15] |

| NET | ~600 | Releaser | [15] | |

| SERT | ~300 | Releaser | [15] | |

| 2-Methyl-MDA | SERT | 110 (vs. 270 for MDA) | Releaser | [19] |

| 5-Methyl-MDA | SERT | 150 (vs. 270 for MDA) | Releaser | [19] |

Note: IC₅₀ values can vary between studies and experimental conditions. The table presents representative data for comparative purposes.

N-Alkyl Substitutions

Modification of the primary amino group significantly affects potency and can alter the fundamental mechanism of action.

-

N-Methylation: N-methylation of amphetamine to form methamphetamine does not drastically alter the DAT/NET > SERT selectivity profile but can impact potency and physiological effects.[15][20]

-

Increasing N-Alkyl Chain Length: Lengthening the N-alkyl substituent beyond ethyl (e.g., N-propyl, N-butyl) generally decreases potency.[13][21]

-

Conversion from Releaser to Blocker: A key finding is that increasing the N-alkyl chain length on 4-methylamphetamine (4-MA) converts the compound from a transportable substrate (releaser) at DAT and NET to a non-transported inhibitor (blocker) at these sites, while it remains a releaser at SERT.[14] For example, S(+)-N-Propyl-4-MA is a blocker at DAT/NET but a releaser at SERT.[14]

| Compound (d-isomer) | Relative Potency (vs. Amphetamine) | Self-Administration | Reference |

| Amphetamine | 1 | Yes | [21] |

| N-Methylamphetamine | 1 | Yes | [21] |

| N-Ethylamphetamine | 1 | Yes | [21] |

| N-Propylamphetamine | 1/4 | Reduced | [21] |

| N-Butylamphetamine | 1/6 | Minimal/None | [21] |

Key Experimental Protocols

The characterization of substituted amphetamines relies on a combination of in vitro and in vivo assays to determine their effects on monoamine transporters and their behavioral consequences.

In Vitro Monoamine Transporter Assays

These assays are crucial for determining a compound's potency (IC₅₀ for inhibition) and efficacy (EC₅₀ for release) at DAT, NET, and SERT. They are typically performed using synaptosomes, which are resealed nerve terminals isolated from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).[13][22]

Protocol for Uptake Inhibition and Release Assays:

-

Synaptosome Preparation:

-

Euthanize animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum).

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Uptake Inhibition Assay (IC₅₀ Determination):

-

Pre-incubate synaptosomes with various concentrations of the test compound.

-

Initiate the uptake reaction by adding a low concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).

-

Allow the reaction to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity trapped within the synaptosomes using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) by non-linear regression analysis.

-

-

Release Assay (EC₅₀ Determination):

-

Load synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine) by incubating them at 37°C.

-

Wash the synaptosomes to remove excess extracellular radiolabel.

-

Aliquot the preloaded synaptosomes and expose them to various concentrations of the test compound.

-

After a set incubation period (e.g., 15-30 minutes), terminate the reaction by pelleting the synaptosomes via centrifugation.

-

Measure the radioactivity in the supernatant (released neurotransmitter) and in the pellet (retained neurotransmitter).

-

Calculate the percentage of total neurotransmitter released for each drug concentration and determine the EC₅₀ (the concentration that produces 50% of the maximal release effect).

-

In Vivo Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to assess the abuse potential and rewarding properties of drugs.[14][23] It relies on the principle that animals will work to receive electrical stimulation of brain reward pathways (e.g., the medial forebrain bundle).

Protocol for ICSS:

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat).

-

Using stereotaxic surgery, implant a permanent stimulating electrode into a brain reward center, such as the medial forebrain bundle.

-

Allow the animal to recover from surgery.

-

-

Training Phase:

-

Place the animal in an operant chamber equipped with a lever or response wheel.

-

Train the animal to press the lever to receive a brief pulse of electrical brain stimulation.

-

Establish a stable baseline of responding for the brain stimulation reward.

-

-

Drug Testing Phase:

-

Administer a dose of the test compound (or vehicle control) to the animal.

-

Return the animal to the operant chamber and record its rate of lever pressing for a set period.

-